Bicyclo[2.1.1]hexane, 2-bromo- (9CI)

Strained alkene synthesis Dehydrohalogenation Ring strain

Bicyclo[2.1.1]hexane, 2-bromo- (9CI), also known as 2-bromobicyclo[2.1.1]hexane, is a strained, bridged bicyclic hydrocarbon with the molecular formula C6H9Br and a molecular weight of 161.04 g/mol. This compound belongs to the bicyclo[2.1.1]hexane (BCH) family, which has emerged as a privileged scaffold in medicinal chemistry due to its ability to serve as a saturated bioisostere for ortho- and meta-substituted benzene rings.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 120159-43-5
Cat. No. B054702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexane, 2-bromo- (9CI)
CAS120159-43-5
SynonymsBicyclo[2.1.1]hexane, 2-bromo- (9CI)
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESC1C2CC1C(C2)Br
InChIInChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2
InChIKeyBPBRHLYWEZJHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.1.1]hexane, 2-bromo- (9CI) (CAS 120159-43-5): Core Properties and Class Identity


Bicyclo[2.1.1]hexane, 2-bromo- (9CI), also known as 2-bromobicyclo[2.1.1]hexane, is a strained, bridged bicyclic hydrocarbon with the molecular formula C6H9Br and a molecular weight of 161.04 g/mol . This compound belongs to the bicyclo[2.1.1]hexane (BCH) family, which has emerged as a privileged scaffold in medicinal chemistry due to its ability to serve as a saturated bioisostere for ortho- and meta-substituted benzene rings [1]. The presence of a bromine atom at the bridge (C2) position provides a synthetically versatile handle for further derivatization, particularly in cross-coupling and dehydrohalogenation reactions. Predicted physicochemical properties include a boiling point of 159.7±9.0 °C and a logP value of 2.1798 .

Why 2-Bromobicyclo[2.1.1]hexane Cannot Be Substituted with Other Bromo-Bicycles


Substituting Bicyclo[2.1.1]hexane, 2-bromo- (9CI) with a seemingly similar brominated bicyclic compound, such as a bicyclo[2.2.1]heptane or bicyclo[1.1.1]pentane analog, is not feasible for applications requiring a specific ring strain profile, exit vector geometry, or for serving as a bioisostere of ortho-substituted benzenes. The bicyclo[2.1.1]hexane core possesses a unique combination of ring strain (approximately 50 kcal/mol, similar to cyclobutane) and a specific geometric relationship between bridgehead and bridge substituents that is distinct from other bicyclic systems [1]. Critically, the 2-bromo substituent on the BCH scaffold serves as a specific synthetic handle. As demonstrated in early foundational work, 2-bromobicyclo[2.1.1]hexane is the essential and only viable precursor for the dehydrohalogenation step required to access the strained bicyclo[2.1.1]hexene olefin system; other bromo-bicycles or BCH isomers (e.g., 1-bromo) cannot undergo this transformation to yield the same reactive alkene [2].

Quantitative Differentiation Evidence for 2-Bromobicyclo[2.1.1]hexane (CAS 120159-43-5)


Unique Synthetic Utility: Specific Precursor for Strained Bicyclo[2.1.1]hexene

Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is the specific and validated precursor for the synthesis of the highly strained bicyclo[2.1.1]hexene system, a transformation that is not possible with other bromo-bicyclic analogs or the 1-bromo isomer [1]. The target compound's reactivity in this key dehydrohalogenation step is a direct consequence of the unique geometric and electronic environment of the bridge position in the [2.1.1] framework. While other systems like 1-bromobicyclo[2.2.1]heptane or 1-bromobicyclo[1.1.1]pentane can undergo elimination, they yield products with entirely different ring strain and geometric properties (norbornene and [1.1.1]propellane, respectively), which are not valid alternatives for studies requiring the [2.1.1]hexene core.

Strained alkene synthesis Dehydrohalogenation Ring strain

Comparative Ring Strain: Foundation for Unique Reactivity

The reactivity profile of Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is fundamentally governed by the ring strain inherent to the parent bicyclo[2.1.1]hexane core. The total strain energy of bicyclo[2.1.1]hexane is approximately 54 kcal/mol, which is comparable to that of cyclobutane (~26 kcal/mol per bond) and distinct from other common saturated carbocyclic bioisosteres [1]. This level of strain imparts a unique reactivity profile that is leveraged in thermal isomerization and photochemical reactions. For context, the strain energy of bicyclo[2.2.1]heptane (norbornane) is lower at ~16-18 kcal/mol, while bicyclo[1.1.1]pentane is substantially higher at ~68 kcal/mol [1]. This class-level property predicts that the 2-bromo derivative will exhibit a reactivity profile intermediate between the more stable norbornyl and the more labile [1.1.1]pentyl systems.

Ring strain energy Computational chemistry Thermal stability

Conformational Rigidity and Exit Vector Geometry as a Bioisostere

The bicyclo[2.1.1]hexane (BCH) scaffold, and by extension its 2-bromo derivative, offers a unique and well-defined geometric relationship between substituents compared to other saturated bioisosteres. For 1,2-disubstituted BCH systems, the distance between the bridgehead (C1) and bridge (C2) carbons is approximately 1.5 Å, and the exit vectors of substituents attached to these positions are fixed at a specific dihedral angle [1]. This rigid, non-aromatic core successfully mimics the geometry of an ortho-substituted benzene ring, a feat not achievable with the more linear bicyclo[1.1.1]pentane (BCP) core, which is a superior bioisostere for para-substituted benzenes, nor with the larger, more flexible bicyclo[2.2.1]heptane system [1][2]. The 2-bromo substituent provides a strategic entry point for installing a second functional group on the bridge, enabling the exploration of this specific ortho-like pharmacophore.

Bioisosterism Conformational analysis Drug design

Validated Application Scenarios for Bicyclo[2.1.1]hexane, 2-bromo- (9CI) Based on Quantitative Evidence


Synthesis of Strained Bicyclo[2.1.1]hexene for Mechanistic and Synthetic Studies

Researchers focused on strained alkene chemistry and novel reaction development should utilize Bicyclo[2.1.1]hexane, 2-bromo- (9CI) as the essential precursor for generating bicyclo[2.1.1]hexene. This transformation, achievable via dehydrohalogenation, provides access to a unique and highly reactive strained olefin system for fundamental studies on ring strain, reactivity, and thermal rearrangement. Alternative bromo-bicyclic compounds cannot serve as a direct substitute for this specific synthesis, as established in foundational literature [1].

Building Block for ortho-Substituted Benzene Bioisosteres

In medicinal chemistry projects seeking to replace a metabolically labile or synthetically limiting ortho-substituted phenyl ring, Bicyclo[2.1.1]hexane, 2-bromo- (9CI) is the appropriate procurement choice for exploring the 1,2-disubstituted BCH scaffold. The 2-bromo group serves as a functional handle for installing a second substituent on the bridge, enabling the creation of rigid, saturated analogs that preserve the critical ortho exit vector geometry. This application is supported by recent literature validating BCH cores as ortho-bioisosteres in the context of agrochemical fungicides and other bioactive compounds [2].

Precursor for Cross-Coupling and Derivatization Reactions

For chemists seeking to functionalize the bicyclo[2.1.1]hexane core, the C2-bromo derivative is the logical and most direct starting material. It is poised for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and metallation reactions that are not possible with the unfunctionalized parent hydrocarbon. This enables the rapid exploration of structure-activity relationships (SAR) around the ortho-bioisostere motif, leveraging the inherent strain and geometry of the BCH core discussed in the evidence [2]. The procurement of this pre-functionalized building block streamlines synthetic routes compared to starting from bicyclo[2.1.1]hexane and introducing the bromine atom in a separate step.

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